molecular formula C6H14Si B3050001 1,1,3-Trimethyl-1-silacyclobutane CAS No. 2295-13-8

1,1,3-Trimethyl-1-silacyclobutane

Cat. No. B3050001
CAS RN: 2295-13-8
M. Wt: 114.26 g/mol
InChI Key: IHVAPVIGBKYZTE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Scientific Research Applications

Chemical Vapor Deposition and Silicon Carbide Films

1,1,3-Trimethyl-1-silacyclobutane (TMSC) is used in the chemical vapor deposition (CVD) process. Specifically, it's involved in doping 3C-SiC films on Si(111) substrates. The electron concentration in SiC films can be controlled through the N2 flow rate during deposition from trimethylsilane, a compound related to TMSC. This method affects the electrical properties of the films, significant for semiconductor applications (Chen, Steckl, & Loboda, 2000).

Organosilicon Chemistry

TMSC is also significant in synthetic organosilicon chemistry. For instance, it is used in the alternative synthesis of rac-sila-venlafaxine, a sila-analogue of the serotonin/noradrenaline reuptake inhibitor rac-venlafaxine. This demonstrates the potential of TMSC-related compounds in creating novel pharmaceuticals and complex organosilicon structures (Daiß et al., 2004).

Gas-phase Reactions in CVD Process

TMSC and its derivatives are studied for their role in gas-phase reactions within the hot-wire chemical vapor deposition process. The study of these reactions is vital for understanding and improving the efficiency of thin-film deposition technologies, which are crucial in microelectronics (Tong & Shi, 2011).

Transition-Metal Catalysis

The compound and its analogues are subjects of study in transition-metal catalyzed reactions. The activation of silicon-carbon bonds in silacyclobutanes (SCB) by transition-metal complexes opens new possibilities in organosilicon chemistry, including efficient transformations for synthesizing diverse organosilicon compounds (Mu et al., 2018).

Polymer Science

In polymer science, derivatives of TMSC are used in the anionic polymerization process. This process is employed to create polymers with specific properties, useful in a range of applications from materials science to biotechnology (Kawahara et al., 2004).

Radical Cation Studies

The silacyclobutane radical cation, closely related to TMSC, is investigated for its role as an intermediate in chemical reactions involving silicon-based organic molecules. Understanding the behavior of these radical cations can provide insights into reaction mechanisms and pathways in organosilicon chemistry (Al Derzi et al., 2006).

Future Directions

: NIST Chemistry WebBook

properties

IUPAC Name

1,1,3-trimethylsiletane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14Si/c1-6-4-7(2,3)5-6/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHVAPVIGBKYZTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C[Si](C1)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30177491
Record name 1,1,3-Trimethyl-1-silacyclobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30177491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,3-Trimethyl-1-silacyclobutane

CAS RN

2295-13-8
Record name 1,1,3-Trimethylsilacyclobutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2295-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,3-Trimethyl-1-silacyclobutane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002295138
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1,3-Trimethyl-1-silacyclobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30177491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
LE Gusel'nikov, NS Nametkin… - Journal of Organometallic …, 1979 - Elsevier
The kinetics of the gas phase thermal decomposition and isomerisation of 1,1,3-trimethyl-1-silacyclobutane have been studied in the temperature range of 380–450C and at a pressure …
Number of citations: 23 www.sciencedirect.com
LE Gusel'nikov, VV Volkova… - Organic Mass …, 1981 - Wiley Online Library
Dissociative ionization of 1,1‐dimethyl‐1‐silacyclobutane, 1,1‐bis(trideuteromethyl)‐1‐silacyclobutane, 1,1,3‐trimethyl‐1‐silacyclobutane, 1,1‐bis(trideuteromethyl)‐3‐methyl‐1‐…
LE Gusel'Nikov, VV Volkova, VG Avakyan… - Journal of …, 1980 - Elsevier
The pyrolysis products of 1,1-dimethyl-1-silacyclobutane (DMSCB) and 1,1,3-trimethyl-1-silacyclobutane (TMSCB), and also of the Si-deuteriomethyl analogs (DMSCB-d 6 and TMSCB-…
Number of citations: 48 www.sciencedirect.com
D Seyferth, R Damrauer, SB Andrews… - Journal of the …, 1971 - ACS Publications
The reaction of phenyl (bromodichloromethyl) mercury with 1, 1-dimethyl-1-silacyclobutane in benzene at 80 gave the ring expansion product, 1, 1-dimethyl-2, 2-dichloro-l-…
Number of citations: 53 pubs.acs.org
K Matsumoto, Y Aoki, K Oshima, K Utimoto… - Tetrahedron, 1993 - Elsevier
An addition of lithium diisopropylamide to a solution of 1,1-dimethyl-1-silacyclobutane and dihalomethane such as CH 2 I 2 , CH 2 Br 2 , or CH 2 Cl 2 provided the corresponding 1,1-…
Number of citations: 45 www.sciencedirect.com
B Coleman, M Jones - Reviews of Chemical Intermediates, 1981 - Springer
Before continuing with a discussion of 7r-bonding in silicon compounds, let us briefly summarize what is known of a-bonds to silicon) Until recenfly, bonding in organosilicon chemistry …
Number of citations: 30 link.springer.com
AK Mal'tsev, VN Khabashesku, OM Nefedov - Bulletin of the Academy of …, 1979 - Springer
Conclusions The pyrolysis of 1,1,3-trimethyl-1-silacyclobutane in vacuo gave 1,1-dimethyl-1-silaethylene, which was stabilized in an argon matrix at 10K, and its most intense IR …
Number of citations: 3 link.springer.com
NS Nametkin, RL Ushakova, LE Gusel'nikov… - Bulletin of the Academy …, 1970 - Springer
The trimethylallylsilane obtained has the following characteristics: nD 2~ 1.4070; d42~ 0.7149; thiocyanate number: found 102.1, calculated 101.8 (according to the data of [2]: nD 2~ …
Number of citations: 3 link.springer.com
D Seyferth, HM Shih, J Dubac, P Mazerolles… - Journal of Organometallic …, 1973 - Elsevier
Reaction of n-butylmagnesium bromide with a 1/1 cis/trans mixture of 1,3-dimethyl-1-chloro-1-silacyclobutane gave a 1/1 cis/trans mixture of 1,3-dimethyl-1-n-butyl-1-silacyclobutane …
Number of citations: 35 www.sciencedirect.com
LE Gusel'Nikov, NS Nametkin - Chemical Reviews, 1979 - ACS Publications
The formation of multiple pT-pT bonds is a well-known property of the first-row elements, namely, of carbon, nitrogen, and oxygen. A great bodyof experimental data is available on …
Number of citations: 440 pubs.acs.org

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